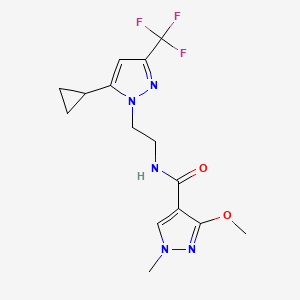

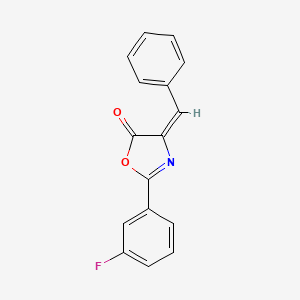

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative. Pyrazole carboxamides are a significant class of compounds with applications in agrochemicals, particularly as fungicides. However, the specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a trifluoromethyl group and the pyrazole carboxamide framework .

Synthesis Analysis

The synthesis of related 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate. The synthesis process includes several steps, and the final products are characterized using techniques like Fourier transform infrared spectroscopy, 1H NMR, 13C NMR, 19F NMR, and mass spectrography . Another synthesis method for a different pyrazole carboxamide derivative is reported using 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process with an overall chemical yield of 1% . A third synthesis approach for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides involves the use of TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is characterized by the presence of a pyrazole ring, a carboxamide group, and various substituents that can influence the compound's biological activity. The trifluoromethyl group is a common substituent that can enhance the biological efficacy of these compounds . The specific molecular interactions and conformational stability of these compounds can be inferred from their NMR and mass spectroscopy data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole carboxamide derivatives are typically nucleophilic substitution reactions, where the amine group reacts with the carboxylic acid or its derivatives to form the carboxamide linkage. The presence of catalysts such as TBTU can facilitate these reactions by activating the carboxylic acid and making it more reactive towards the amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group is known to impart unique properties such as increased lipophilicity, which can affect the compound's solubility and permeability. The characterization techniques mentioned provide detailed information on the physical state, purity, and stability of these compounds . The specific activities and yields reported in the synthesis of a PET agent indicate the efficiency and potential application of these compounds in medical imaging .

Scientific Research Applications

PET Imaging and Receptor Studies

- Compounds structurally related to the queried chemical have been utilized in positron emission tomography (PET) imaging studies, particularly for mapping brain receptors. For example, derivatives of pyrazole carboxamide have been explored for their binding affinity to 5-HT1A receptors in the brain, demonstrating potential applications in neurological and psychiatric disorder research (Osman et al., 1996); (Pike et al., 1995).

Metabolic Pathway Exploration

- Research on compounds with similarities to the queried chemical includes studies on their metabolism and disposition in humans. These studies are crucial for understanding how drugs are processed in the body and can inform dosing, safety, and efficacy profiles. For instance, studies have been conducted on the metabolism of orexin receptor antagonists, providing insights into their biotransformation and potential implications for insomnia treatment (Renzulli et al., 2011).

Environmental and Public Health Research

- Investigations into the environmental exposure and health effects of pesticides, including those structurally related to the queried compound, highlight the importance of understanding chemical toxicity. Such research is essential for developing regulations to protect public health, particularly in vulnerable populations like children (Babina et al., 2012).

properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N5O2/c1-22-8-10(14(21-22)25-2)13(24)19-5-6-23-11(9-3-4-9)7-12(20-23)15(16,17)18/h7-9H,3-6H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWBJVHGYBRYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)

![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)

![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)

![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)